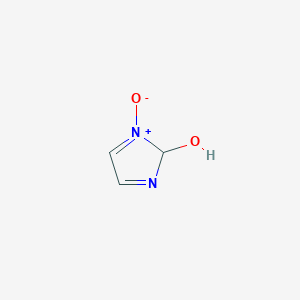
1-Oxo-2H-1lambda~5~-imidazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2H-1lambda~5~-imidazol-2-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of an oxo group at the first position and a lambda5 notation indicating a pentavalent state of the nitrogen atom. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2H-1lambda~5~-imidazol-2-ol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition of nitriles to form disubstituted imidazoles. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazoles, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-2H-1lambda~5~-imidazol-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and other functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
1-Oxo-2H-1lambda~5~-imidazol-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism of action of 1-Oxo-2H-1lambda~5~-imidazol-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
1,3-Diazole: Another member of the imidazole family with similar chemical properties.
Benzimidazole: A fused ring compound with enhanced stability and biological activity.
Uniqueness: 1-Oxo-2H-1lambda~5~-imidazol-2-ol is unique due to its oxo group and pentavalent nitrogen, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications, distinguishing it from other imidazole derivatives .
Propiedades
Número CAS |
921604-78-6 |
|---|---|
Fórmula molecular |
C3H4N2O2 |
Peso molecular |
100.08 g/mol |
Nombre IUPAC |
1-oxido-2H-imidazol-1-ium-2-ol |
InChI |
InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-3,6H |
Clave InChI |
CWLYJPIDGVQREM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC([N+](=C1)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
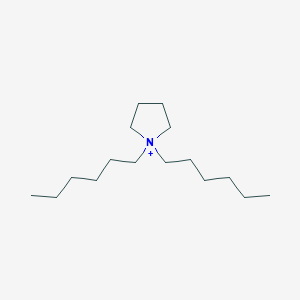
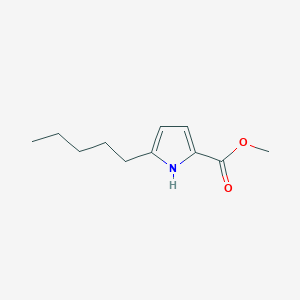
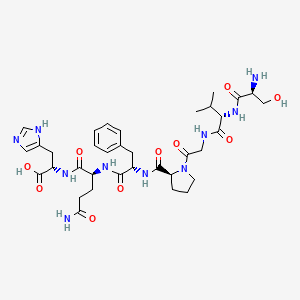
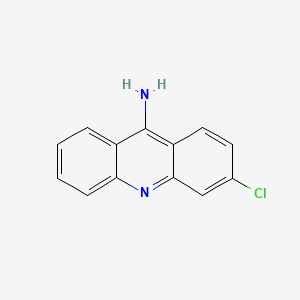
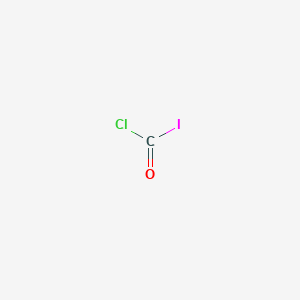
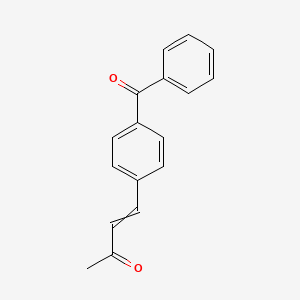
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
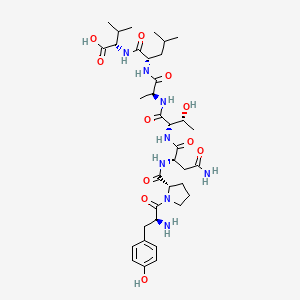


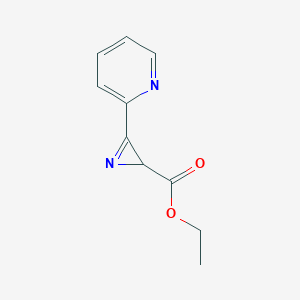
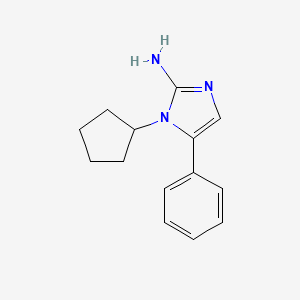
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
